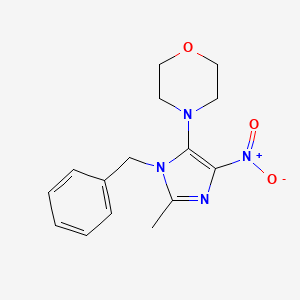

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine

Description

Properties

IUPAC Name |

4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-12-16-14(19(20)21)15(17-7-9-22-10-8-17)18(12)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPSFNWDKVVBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCOCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320116 | |

| Record name | 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659202 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303798-16-5 | |

| Record name | 4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyl, methyl, and nitro substituents. The final step involves the attachment of the morpholine ring.

Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Substitution Reactions: The benzyl, methyl, and nitro groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

Morpholine Attachment: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the imidazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Benzyl chloride, bases like sodium hydroxide.

Major Products

Amino Derivatives: Reduction of the nitro group leads to amino derivatives.

Hydroxyl Derivatives: Oxidation can introduce hydroxyl groups.

Substituted Imidazoles: Various substituted imidazoles can be formed through substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Nitroimidazoles are well-known for their antimicrobial properties. The compound has shown potential as an antimicrobial agent against various pathogens, including bacteria and protozoa. Research indicates that derivatives of nitroimidazoles can inhibit the growth of anaerobic bacteria and are effective in treating infections caused by Helicobacter pylori and Trichomonas vaginalis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitroimidazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant activity against several types of tumors. Its mechanism of action may involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .

HIV Inhibition

Research has also explored the use of nitroimidazole derivatives in HIV therapy. The compound's structure allows it to interact with viral enzymes, potentially inhibiting replication. Studies have shown that certain modifications to the nitroimidazole core can enhance antiviral activity .

Mechanistic Studies

The unique structure of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine makes it a valuable tool for studying biological mechanisms. It can serve as a probe to understand the action of imidazole-containing compounds in biological systems, particularly in enzymatic reactions and cellular signaling pathways .

Drug Design and Development

This compound is part of ongoing research into drug design, particularly for conditions requiring targeted therapies. Its ability to modify interactions with biological targets makes it a candidate for further development in pharmacology .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced properties. The compound's functional groups can facilitate cross-linking and improve thermal stability, making it suitable for applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities. Its chemical properties allow for the modification of nanoparticle surfaces, enhancing their interaction with biological systems or improving their catalytic activities .

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Al-Soud et al., 2007 | Demonstrated significant inhibition against H. pylori strains. |

| Anticancer Properties | Huesca et al., 2021 | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| HIV Inhibition | Al-Masoudi et al., 2007 | Showed promising antiviral activity in vitro against HIV strains. |

| Polymer Chemistry | Recent Material Science Review | Enhanced thermal stability and mechanical properties when incorporated into polymer matrices. |

| Nanotechnology | Current Nanomaterials Research | Effective modification of nanoparticles for targeted drug delivery systems. |

Mechanism of Action

The mechanism of action of 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include:

Piperazine-linked derivatives (e.g., 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-3-yl)piperazine): These feature a piperazine ring instead of morpholine, altering hydrogen-bonding capacity and solubility .

Thiazole-morpholine hybrids (e.g., VPC-14228: 4-(4-phenylthiazol-2-yl)morpholine): These lack the nitroimidazole core but share the morpholine moiety, highlighting the role of heterocyclic combinations in bioactivity .

Benzimidazole-morpholine derivatives (e.g., 1,3-dimethyl-5-[(6-morpholin-4-ylpyrimidin-4-yl)amino]benzimidazol-2-one): These emphasize the versatility of morpholine in enhancing pharmacokinetic properties .

Table 1: Structural and Physicochemical Comparisons

Biological Activity

The compound 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and structural information regarding its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 357.39 g/mol. The structure features a morpholine ring connected to a nitro-substituted imidazole, which is known to influence its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₂ |

| Molecular Weight | 357.39 g/mol |

| Melting Point | 122–124 °C |

| Solubility (in water) | Moderate |

Synthesis

The synthesis of this compound involves the reaction of 1-benzyl-2-methyl-4-nitro-1H-imidazole with morpholine, typically under controlled conditions to yield the desired product with high purity and yield. The synthetic pathway includes key steps such as bromination and coupling reactions, which have been well-documented in the literature .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazole moieties. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds against MCF-7 breast cancer cells. Compounds exhibited IC50 values ranging from 2 μM to 5 μM, indicating significant anticancer activity compared to standard chemotherapeutics like Doxorubicin (0.64 μM) and Cisplatin (14 μM) .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly its efficacy against bacterial strains and protozoan parasites. Nitroimidazoles are known for their ability to penetrate microbial cells and disrupt DNA synthesis under hypoxic conditions.

Research Findings:

- Antibacterial Activity: Preliminary tests suggest that derivatives of nitroimidazoles can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Antiparasitic Activity: The compound has shown activity against protozoan parasites, with modifications enhancing lipophilicity leading to improved bioavailability in vivo .

The biological activity of this compound is hypothesized to involve:

- DNA Interaction: The nitro group facilitates electron transfer, allowing for the formation of reactive species that can damage DNA.

- Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cellular metabolism and replication pathways.

Q & A

Q. What are the key considerations for synthesizing 4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)morpholine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of imidazole derivatives often involves regioselective alkylation and nitration steps. For example, alkylation of imidazole precursors with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group . Nitration at the 4-position of the imidazole ring typically requires mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize by-products . Morpholine incorporation may involve nucleophilic substitution or coupling reactions, with solvents like THF or DCM and catalysts such as Pd(PPh₃)₄ for cross-coupling steps . Optimization should focus on:

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires multi-technique analysis:

- ¹H/¹³C NMR : Key signals include the benzyl CH₂ (δ ~4.5–5.0 ppm), morpholine protons (δ ~3.5–4.0 ppm), and nitro group deshielding effects on adjacent imidazole carbons (δ ~140–150 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm the nitro group via asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

- UPLC-MS : Validate molecular weight ([M+H]⁺ expected at m/z ~343.2 based on C₁₅H₁₈N₄O₃) and fragmentation patterns .

Advanced Research Questions

Q. What strategies address contradictory data in regioselectivity during imidazole functionalization?

- Methodological Answer : Regioselectivity challenges in imidazole chemistry (e.g., alkylation at N1 vs. N3) can arise from steric and electronic factors. To resolve discrepancies:

- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., nitro groups as meta-directing in electrophilic substitution) .

- Isotopic labeling : Track reaction pathways using ¹⁵N-labeled intermediates to confirm substitution patterns .

- Alternative protecting groups : Introduce temporary groups (e.g., SEM or Trt) to block undesired positions .

Q. How does the nitro group in this compound influence its reactivity in further functionalization?

- Methodological Answer : The nitro group acts as both an electron-withdrawing group and a potential leaving group. Key considerations:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling downstream amide or Schiff base formation .

- Nucleophilic aromatic substitution : Replace nitro with morpholine or other amines under high-temperature conditions (e.g., DMF, 100°C) .

- Photostability : Monitor nitro group decomposition under UV light using HPLC to assess suitability for long-term studies .

Q. What are the challenges in analyzing biological activity data for nitroimidazole derivatives, and how can they be mitigated?

- Methodological Answer : Nitroimidazoles often exhibit redox-dependent cytotoxicity, which complicates in vitro assays. Recommendations:

- Hypoxia mimetics : Use CoCl₂ or desferrioxamine to simulate low-oxygen conditions and assess nitroreductase activation .

- Metabolite profiling : Identify reduction by-products (e.g., hydroxylamines) via LC-MS/MS to correlate metabolites with activity .

- Control experiments : Include non-nitro analogs to isolate nitro-specific effects .

Data Interpretation & Optimization

Q. How should researchers interpret conflicting solubility and stability data for this compound in different solvent systems?

- Methodological Answer : Solubility discrepancies (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or aggregation. Strategies:

Q. What computational tools are recommended for predicting binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like nitroreductases. Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.